4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide
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Overview
Description
4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide is an organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide typically involves the reaction of benzoyl chloride with a triazene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzamides, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazene moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler amide derivative of benzoic acid.
N-Phenylbenzamide: A benzamide derivative with a phenyl substituent.
4-Amino-N-(2-pyridyl)benzamide: A benzamide derivative with an amino and pyridyl substituent.
Uniqueness
4-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]benzamide is unique due to the presence of the triazene moiety, which imparts distinct chemical reactivity and biological activity compared to other benzamide derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
89529-99-7 |
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Molecular Formula |
C11H16N4O |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-[[methyl(propyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C11H16N4O/c1-3-8-15(2)14-13-10-6-4-9(5-7-10)11(12)16/h4-7H,3,8H2,1-2H3,(H2,12,16) |
InChI Key |
DLAJYJOHIYKIPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)N=NC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
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